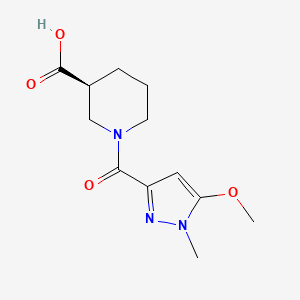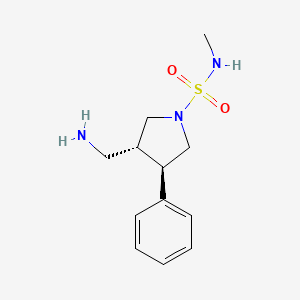
N-(3-amino-2,2-difluoropropyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-amino-2,2-difluoropropyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide, also known as ADX-88178, is a novel compound that has been developed for the treatment of various neurological disorders. It belongs to the class of small molecule drugs that target the brain’s GABA receptors, which play a crucial role in regulating the activity of neurons.
Mécanisme D'action
N-(3-amino-2,2-difluoropropyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide acts as a positive allosteric modulator of the GABA receptors in the brain. This means that it enhances the activity of the receptors when GABA is present, resulting in an increased inhibitory effect on the neurons. This leads to a reduction in the activity of the brain, which can help to alleviate the symptoms of various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in the brain. It has been found to increase the binding affinity of GABA to its receptors, enhance the activity of the receptors, and increase the inhibitory effect on the neurons. It has also been shown to increase the release of GABA in the brain, which can further enhance its inhibitory effect.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-amino-2,2-difluoropropyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide has several advantages for lab experiments, including its high degree of purity, stability, and solubility in water. However, it also has some limitations, including its relatively low potency and selectivity for the GABA receptors, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the research and development of N-(3-amino-2,2-difluoropropyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide. One potential area of focus is the optimization of its potency and selectivity for the GABA receptors, which could lead to more effective treatments for neurological disorders. Another area of focus is the development of new formulations and delivery methods that can improve its bioavailability and efficacy. Finally, further studies are needed to investigate the long-term safety and efficacy of this compound in humans.
Méthodes De Synthèse
The synthesis of N-(3-amino-2,2-difluoropropyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide involves several steps, starting with the preparation of 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid. This is followed by the conversion of the carboxylic acid to its corresponding acid chloride, which is then reacted with N-(3-amino-2,2-difluoropropyl) amine to yield this compound. The final product is purified using column chromatography to obtain a high degree of purity.
Applications De Recherche Scientifique
N-(3-amino-2,2-difluoropropyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, anxiety, depression, and schizophrenia. It has been shown to have a high affinity for the GABA receptors in the brain, which makes it a promising candidate for the treatment of these disorders.
Propriétés
IUPAC Name |
N-(3-amino-2,2-difluoropropyl)-1,2,3,4-tetrahydronaphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2N2O/c15-14(16,8-17)9-18-13(19)12-7-3-5-10-4-1-2-6-11(10)12/h1-2,4,6,12H,3,5,7-9,17H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRZUVKUKVUHNSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)C(=O)NCC(CN)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[(5-methyl-1H-pyrazol-4-yl)methyl]-8-oxaspiro[4.5]decan-4-amine](/img/structure/B6645157.png)

![2-[[(1-Ethylpyrazol-3-yl)amino]methyl]-4-fluorophenol](/img/structure/B6645169.png)




![2-(aminomethyl)-N-[1-(2-methylphenyl)propan-2-yl]pyridine-4-carboxamide](/img/structure/B6645210.png)
![2-[(6-Chloropyrazin-2-yl)-(cyclopropylmethyl)amino]acetic acid](/img/structure/B6645212.png)
![2-[1-[(4,5-Dimethyl-1,3-oxazol-2-yl)methyl]pyrrolidin-2-yl]cyclohexan-1-ol](/img/structure/B6645213.png)
![2-[2-(2-Hydroxycyclohexyl)pyrrolidin-1-yl]acetonitrile](/img/structure/B6645219.png)


![2-[(3-Amino-2,2-difluoropropyl)amino]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B6645237.png)
